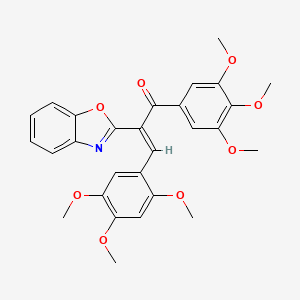![molecular formula C24H29N3O3 B12155713 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B12155713.png)
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a synthetic organic compound. Its chemical structure consists of a piperidine ring substituted with a benzyl group and an indole carboxamide moiety. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
Straightforward Synthesis:
- Solvents: Commonly used solvents include dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
- Reagents: Boron-based reagents (e.g., boronic acids) are employed for Suzuki–Miyaura coupling reactions.
- Catalysts: Palladium-based catalysts facilitate the coupling reactions.
- Temperature: Typically carried out at room temperature or under mild heating conditions.
- Industrial-scale production methods involve optimization of the synthetic route, purification steps, and scalability considerations.
Chemical Reactions Analysis
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Researchers explore its potential as a lead compound for drug development, targeting specific receptors or enzymes.
Neuropharmacology: Investigations focus on its effects on neurotransmitter systems and potential therapeutic applications.
Cancer Research: Studies examine its impact on cancer cell growth and apoptosis.
Chemical Biology: Compound X serves as a valuable tool for probing biological pathways.
Mechanism of Action
- Compound X likely exerts its effects through interactions with specific receptors or enzymes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Compound X stands out due to its unique combination of structural features. Similar compounds include related piperidine derivatives and indole-based molecules.
Properties
Molecular Formula |
C24H29N3O3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C24H29N3O3/c1-26-20-7-5-4-6-18(20)15-21(26)24(28)25-19-10-12-27(13-11-19)16-17-8-9-22(29-2)23(14-17)30-3/h4-9,14-15,19H,10-13,16H2,1-3H3,(H,25,28) |
InChI Key |
PZUGJPYUJIXIGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3CCN(CC3)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-1-(3-methylbutyl)-3-[2-(4-methylphenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12155641.png)

![4-(4-fluorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12155659.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155664.png)

![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12155666.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12155671.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155678.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12155687.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12155688.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyph enyl)acetamide](/img/structure/B12155690.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12155694.png)
![(2Z)-3-[5-(3-chlorophenyl)(2-furyl)]-N-(3-imidazolylpropyl)-2-(phenylcarbonyla mino)prop-2-enamide](/img/structure/B12155705.png)
![ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12155715.png)
